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molecular formula C10H7NO4S B1323540 Methyl 6-nitro-1-benzothiophene-2-carboxylate CAS No. 34084-88-3

Methyl 6-nitro-1-benzothiophene-2-carboxylate

Cat. No. B1323540
M. Wt: 237.23 g/mol
InChI Key: NTWQXMNKLCUVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872024B2

Procedure details

To a stirring solution of 6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester (3.9 g, 15.8 mmol) in DMF (120 mL) was added 10% Pd/C (700 mg, 10 wt %). The reaction was charged with H2, degassed and refilled with hydrogen three times. The slurry was stirred at RT for 4 days at balloon pressure, then filtered through a plug of Celite, and solvent was removed under reduced pressure. The solid was washed with EtOAc, and filtered to yield the desired amine. 1H NMR (CDCl3) δ 7.92 (s, 1H), 7.65 (d, J=8.4 Hz, 1H), 7.08 (s, 1H), 6.78 (d, J=8.4 Hz, 1H), 3.92 (s, 3H). MS (EI): cal'd (MH+) 208.04, exp (MH+) 208.1.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[CH:10]=[C:11]([N+:14]([O-])=O)[CH:12]=[CH:13][C:7]=2[CH:6]=1)=[O:4]>CN(C=O)C.[Pd]>[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[CH:10]=[C:11]([NH2:14])[CH:12]=[CH:13][C:7]=2[CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
700 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The slurry was stirred at RT for 4 days at balloon pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was charged with H2
CUSTOM
Type
CUSTOM
Details
degassed
ADDITION
Type
ADDITION
Details
refilled with hydrogen three times
FILTRATION
Type
FILTRATION
Details
filtered through a plug of Celite, and solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
WASH
Type
WASH
Details
The solid was washed with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COC(=O)C1=CC2=C(S1)C=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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